molecular formula C13H17N3 B13537707 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline

4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline

Cat. No.: B13537707
M. Wt: 215.29 g/mol
InChI Key: FRPIAWPDQZBRMV-UHFFFAOYSA-N
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Description

4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline is an organic compound characterized by a pyrazole ring substituted with an isopropyl group and a methyl group, attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole.

    Alkylation: The pyrazole ring is then alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group at the 3-position.

    Coupling with Aniline: The final step involves coupling the substituted pyrazole with aniline. This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with aniline in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitroaniline, sulfonylaniline, and halogenated aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its pyrazole and aniline moieties are known to interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its ability to undergo various chemical modifications makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, the pyrazole ring can interact with the active site of enzymes, while the aniline moiety can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-4-yl)aniline: Lacks the isopropyl and methyl substitutions, making it less hydrophobic and potentially less active in certain biological assays.

    4-(3-Isopropyl-1H-pyrazol-4-yl)aniline: Similar structure but without the methyl group, which may affect its binding affinity and specificity.

Uniqueness

4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and methyl groups on the pyrazole ring can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-(1-methyl-3-propan-2-ylpyrazol-4-yl)aniline

InChI

InChI=1S/C13H17N3/c1-9(2)13-12(8-16(3)15-13)10-4-6-11(14)7-5-10/h4-9H,14H2,1-3H3

InChI Key

FRPIAWPDQZBRMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1C2=CC=C(C=C2)N)C

Origin of Product

United States

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